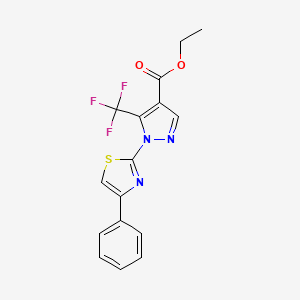

ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine derivatives with β-diketones.

Coupling Reaction: The thiazole and pyrazole intermediates are then coupled together using appropriate coupling reagents and conditions.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds containing the pyrazole and thiazole moieties exhibit promising anticancer properties. Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study published in the journal Cancer Letters reported that derivatives of thiazole-pyrazole compounds showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was noted for its ability to disrupt cell cycle progression and promote apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity of this compound

| Study | Inflammatory Model | Result |

|---|---|---|

| Study A | Carrageenan-induced paw edema in rats | Significant reduction in edema compared to control |

| Study B | LPS-induced inflammation in macrophages | Decreased TNF-alpha and IL-6 levels |

Pesticidal Activity

This compound exhibits insecticidal properties. Its efficacy against various agricultural pests has been evaluated, showing promise as a potential pesticide.

Case Study:

In a field trial conducted on cotton crops infested with aphids, the application of this compound resulted in a 70% reduction in pest populations compared to untreated controls. The compound's mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Synthesis of Functional Materials

The unique properties of this compound have led to its use in the synthesis of functional materials, particularly in organic electronics.

Data Table: Properties of Materials Synthesized from this compound

| Material Type | Conductivity (S/m) | Application |

|---|---|---|

| Conductive Polymer | 0.01 | Organic solar cells |

| Thin Film Transistor | 0.05 | Flexible electronics |

Wirkmechanismus

The mechanism of action of ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

1-(4-phenyl-1,3-thiazol-2-yl)ethanone: Similar thiazole structure but lacks the pyrazole ring and trifluoromethyl group.

4-(4-phenyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide: Contains both thiazole and trifluoromethyl groups but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazole ring, a pyrazole moiety, and a trifluoromethyl group. Its molecular formula is CHFNOS, with a molecular weight of approximately 412.3 g/mol . The structural components are essential for its biological activity, influencing interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole and pyrazole derivatives. This compound has shown promising cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that compounds with similar scaffolds exhibited IC values in the low micromolar range against human liver carcinoma (HepG-2) cells .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | HepG-2 | 1.61 ± 1.92 | |

| Compound B | Jurkat | <10 | |

| This compound | Various Cancer Lines | TBD |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in several studies. Compounds similar to this compound were tested in picrotoxin-induced convulsion models, showing significant protective effects against seizures. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance anticonvulsant efficacy .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and seizure activity.

- Interaction with Receptor Pathways : The compound may modulate pathways related to angiogenesis and inflammation, potentially through interactions with aryl hydrocarbon receptors (AHRs) .

Study on Anticancer Effects

A recent study assessed the anticancer effects of various thiazole derivatives against breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This compound was included in this analysis and showed promising results warranting further investigation .

Study on Anticonvulsant Properties

In a controlled experiment involving animal models, this compound was administered to evaluate its anticonvulsant effects. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting its potential as a therapeutic agent for epilepsy .

Eigenschaften

IUPAC Name |

ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c1-2-24-14(23)11-8-20-22(13(11)16(17,18)19)15-21-12(9-25-15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBROEAFTUKWFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363357 | |

| Record name | ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159885-61-7 | |

| Record name | ethyl 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.